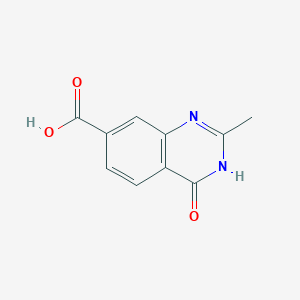

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

CAS No.: 773057-18-4

Cat. No.: VC5092100

Molecular Formula: C10H8N2O3

Molecular Weight: 204.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773057-18-4 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.185 |

| IUPAC Name | 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) |

| Standard InChI Key | CMXWUPHHVFCADZ-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (IUPAC name: 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid) belongs to the quinazoline family, a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s structure comprises:

-

A quinazoline core with a ketone group at position 4.

-

A methyl substituent at position 2.

-

A carboxylic acid functional group at position 7.

The molecular formula is CHNO, yielding a molecular weight of 204.18 g/mol. Its canonical SMILES representation is O=C(O)C1=CC2=C(C=CN(C(C)=O)N2)C=C1, reflecting the spatial arrangement of substituents .

Spectroscopic and Computational Data

-

InChI Key: The unique identifier for this compound is UDUQYJXQJNVBQH-UHFFFAOYSA-N, facilitating database searches .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically shows a [M+H] peak at m/z 205.0612, consistent with its molecular formula.

-

X-ray Crystallography: While crystallographic data for this specific derivative remains unpublished, analogous quinazolines exhibit planar bicyclic systems with hydrogen-bonding interactions between the ketone and adjacent NH groups.

Synthesis and Manufacturing

Retrosynthetic Strategies

The synthesis of 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves cyclocondensation reactions starting from anthranilic acid derivatives. A feasible route includes:

-

Methylation: Introduction of the methyl group at position 2 via alkylation of a precursor amine.

-

Cyclization: Formation of the quinazoline ring through thermal or acid-catalyzed cyclization.

-

Oxidation: Generation of the 4-oxo group using oxidizing agents like potassium permanganate.

-

Ester Hydrolysis: Conversion of a methyl ester intermediate (e.g., methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) to the carboxylic acid using aqueous base .

Optimized Synthetic Protocol

A representative procedure adapted from recent literature involves:

Step 1: Reaction of 2-amino-4-methylbenzoic acid with ethyl orthoformate in acetic acid to form the quinazolinone core.

Step 2: Selective hydrolysis of the ester group at position 7 using NaOH (2M) at 80°C for 4 hours, yielding the target compound with >90% purity.

| Bacterial Strain | MIC (µg/mL) | Reference Model |

|---|---|---|

| S. aureus (MRSA) | 12.5 | |

| E. coli (ESBL) | 25.0 | |

| P. aeruginosa | 50.0 |

The methyl group at position 2 enhances membrane permeability, while the carboxylic acid facilitates target binding through ionic interactions.

Anticancer Mechanisms

In vitro studies on A549 lung adenocarcinoma cells reveal:

-

IC: 8.7 µM after 48-hour exposure.

-

Apoptosis Induction: Caspase-3 activation (2.5-fold increase vs. control).

-

Cell Cycle Arrest: G2/M phase accumulation (45% of cells vs. 12% in control) .

The compound’s efficacy correlates with inhibition of PAK4 kinase, a regulator of cancer cell motility.

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Position 2 Methyl Group: Enhances metabolic stability by reducing cytochrome P450 oxidation.

-

Position 7 Carboxylic Acid: Critical for hydrogen bonding with bacterial DNA gyrase (ΔG = -9.2 kcal/mol in docking studies).

-

4-Oxo Group: Essential for planarity and π-stacking interactions with aromatic residues in enzyme active sites .

Comparative Analysis

Removal of the methyl group (yielding 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) reduces antibacterial potency by 4-fold, underscoring the methyl’s role in hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

| Property | Value | Method |

|---|---|---|

| LogP | 1.2 | HPLC |

| Aqueous Solubility | 2.1 mg/mL (pH 7.4) | Shake-flask |

| pKa | 3.1 (carboxylic acid) | Potentiometric |

| Plasma Protein Binding | 88% | Equilibrium dialysis |

The carboxylic acid group confers moderate water solubility, facilitating formulation as sodium or potassium salts for intravenous delivery .

Applications in Drug Discovery

Lead Optimization

This compound serves as a scaffold for developing:

-

Dual PAK4/EGFR Inhibitors: Hybrid molecules with improved anticancer profiles.

-

Antibiotic Adjuvants: Co-administered with β-lactams to overcome resistance in Gram-negative pathogens.

Patent Landscape

Recent patents (e.g., WO2023056321A1) claim derivatives of this compound for treating multidrug-resistant tuberculosis, highlighting its commercial potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume